molecular formula C23H22F3N3O3 B1667491 1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 870544-59-5

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No. B1667491
M. Wt: 445.4 g/mol
InChI Key: AHFLGPTXSIRAQK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring through an oxygen atom. The phenyl ring is substituted with a tert-butyl group. Another phenyl ring is attached to the pyridine ring through a urea linkage, and this phenyl ring is substituted with a trifluoromethoxy group.

properties

IUPAC Name

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFLGPTXSIRAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Chao, H Turdi, TF Herpin, JY Roberge… - Journal of medicinal …, 2013 - ACS Publications
Two distinct G protein-coupled purinergic receptors, P2Y 1 and P2Y 12 , mediate ADP-driven platelet activation. The clinical effectiveness of P2Y 12 blockade is well established. …
Number of citations: 53 pubs.acs.org
J Peng, L Zhao, L Wang, H Chen, Y Qiu, J Wang… - European Journal of …, 2018 - Elsevier
A novel series of 2-(phenoxyaryl)-3-urea derivatives were designed, synthesized, and biologically evaluated for their anti-thrombotic activity. Most of compounds exhibited good …
Number of citations: 12 www.sciencedirect.com
M Haffke, D Fehlmann, G Rummel, J Boivineau… - Nature, 2019 - nature.com
The tricarboxylic acid cycle intermediate succinate is involved in metabolic processes and plays a crucial role in the homeostasis of mitochondrial reactive oxygen species 1. The …
Number of citations: 47 www.nature.com
N Mañé, V Jiménez-Sábado, M Jiménez - Neuropharmacology, 2016 - Elsevier
P2Y1 receptors mediate nerve mediated purinergic inhibitory junction potentials (IJP) and relaxations in the gastrointestinal (GI) tract in a wide range of species including rodents and …
Number of citations: 14 www.sciencedirect.com
F Yi, L Sun, L Xu, Y Peng, H Liu, C He… - Frontiers in …, 2017 - frontiersin.org
Cardiovascular diseases (CVDs), including thrombosis, which is induced by platelet aggregation, are the leading cause of mortality worldwide. The P2Y 1 receptor (P2Y 1 R) facilitates …
Number of citations: 31 www.frontiersin.org
A Neumann, I Attah, H Al-Hroub… - Journal of chemical …, 2022 - ACS Publications
The human ATP- and UTP-activated P2Y 2 receptor (P2Y 2 R) is a G q protein-coupled receptor involved in several pathophysiological conditions including acute and chronic …
Number of citations: 6 pubs.acs.org
A Paquola, N Mañé, MC Giron, M Jimenez - European Journal of …, 2019 - Elsevier
P2Y 1 receptors play an essential role in inhibitory neuromuscular transmission in the gastrointestinal tract. The signalling pathway involves the opening of small conductance calcium …
Number of citations: 9 www.sciencedirect.com
X Li, L Xie, X Qu, B Zhao, W Fu, B Wu… - The FASEB …, 2020 - Wiley Online Library
Succinate receptor GPR91 is one of G protein‐coupled receptors (GPCRs), and is expressed in a variety of cell types and tissues. Succinate is its natural ligand, and its activation …
Number of citations: 27 faseb.onlinelibrary.wiley.com
KA Jacobson, ZG Gao - 2016
Number of citations: 7
E Lucendo Gutiérrez - 2020 - riunet.upv.es
[ES] La familia de proteínas Bcl-2 regula la apoptosis a través de una compleja red de interacciones. Las células tumorales suelen presentar mutaciones que afectan a su expresión o …
Number of citations: 3 riunet.upv.es

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